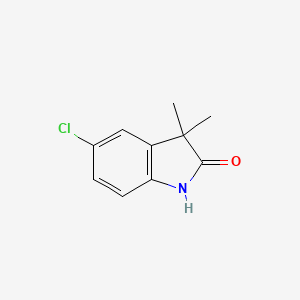

5-Chloro-3,3-dimethylindolin-2-one

Description

General Context of Indolin-2-one Structures in Contemporary Organic Chemistry

The indolin-2-one, or oxindole (B195798), scaffold is a cornerstone in the synthesis of a plethora of biologically active compounds. researchgate.net This heterocyclic motif is a constituent of many natural products and has been extensively utilized by chemists to design novel therapeutic agents. researchgate.netresearchgate.net The versatility of the indolin-2-one ring system allows for substitutions at various positions, enabling the fine-tuning of its chemical properties and biological activities. acs.org This adaptability has led to the development of a vast library of indolin-2-one derivatives with applications ranging from antiviral and antimicrobial to anticancer agents. researchgate.net

The synthetic accessibility and the ability to introduce diverse functional groups make the indolin-2-one scaffold a valuable building block in the creation of complex molecular architectures. thieme-connect.com Researchers have developed numerous synthetic methodologies to access this core structure and its analogs, further expanding its utility in organic synthesis. researchgate.netthieme-connect.com

Significance of the 5-Chloro-3,3-dimethylindolin-2-one Motif in Modern Chemical Research

Within the broad family of indolin-2-ones, the this compound motif has emerged as a particularly interesting and valuable substructure in modern chemical research. The presence of a chlorine atom at the 5-position and two methyl groups at the 3-position imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets.

The chlorine atom, being an electron-withdrawing group, can modulate the electron density of the aromatic ring, which can be crucial for its binding affinity to proteins. The gem-dimethyl groups at the 3-position provide steric bulk, which can enhance the metabolic stability of molecules derived from this scaffold and also play a role in directing specific molecular conformations.

Recent research has highlighted the utility of this compound as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. orientjchem.orguomustansiriyah.edu.iquomustansiriyah.edu.iq For instance, it has been used as a starting material for the synthesis of novel Schiff base derivatives that have shown promising cytotoxic activity against cancer cell lines. orientjchem.orguomustansiriyah.edu.iquomustansiriyah.edu.iq The structural features of this compound make it an attractive scaffold for the development of new chemical entities in the ongoing quest for innovative therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUFOCFQMEIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74492-46-9 | |

| Record name | 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 3,3 Dimethylindolin 2 One and Its Derivatives

Strategies for Constructing the Indolin-2-one Core

The fundamental structure of 5-Chloro-3,3-dimethylindolin-2-one is the indolin-2-one, or oxindole (B195798), ring system. The synthesis of this core, particularly with disubstitution at the C3 position, is a key challenge addressed by several established and adapted chemical reactions.

Adaptations of Fischer Indole (B1671886) Synthesis for 3,3-Disubstituted Indolin-2-ones

The Fischer indole synthesis is a classic method for preparing indoles by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. sci-hub.se To generate 3,3-disubstituted indolin-2-ones, this method is adapted to use α-branched or α,α-disubstituted aldehydes. sci-hub.seresearchgate.net The reaction proceeds through the formation of an indolenine intermediate with a quaternary carbon at the C3 position. sci-hub.se

A common approach involves a tandem hydroformylation–Fischer indolisation protocol. sci-hub.se In this sequence, olefins are first converted to α-branched aldehydes, which then react with an appropriate phenylhydrazine. sci-hub.se The resulting hydrazone undergoes an acid-promoted researchgate.netresearchgate.net-sigmatropic rearrangement to form the 3,3-disubstituted indolenine intermediate. sci-hub.se This intermediate is a direct precursor to the desired indolin-2-one core. A subsequent oxidation step is required to convert the imine of the indolenine to the ketone of the oxindole. researchgate.net For example, reacting 4-chlorophenylhydrazine (B93024) with isopropyl methyl ketone in acetic acid under Fischer conditions directly furnishes the corresponding 3H-indole (indolenine). researchgate.net

However, a potential side reaction under the typically harsh acidic and heated conditions is the Wagner–Meerwein-type rearrangement, where one of the C3 substituents migrates to the C2 position, leading to a 2,3-disubstituted indole instead of the desired 3,3-disubstituted product. sci-hub.seresearchgate.net Careful control of reaction conditions is therefore crucial.

Condensation Reactions in Indolin-2-one Formation: Aldol (B89426) and Knoevenagel Pathways

Condensation reactions provide a powerful avenue for modifying the oxindole core, particularly at the C3 position. The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.org In the context of indolin-2-one chemistry, this reaction is widely used to introduce an arylidene or alkylidene group at the C3 position. researchgate.net The reaction involves condensing an oxindole (or a substituted variant like 1,3-dihydroindol-2-one) with an aromatic aldehyde. researchgate.netresearchgate.net Various catalysts can be employed, including weak bases like piperidine, triethylbenzylammonium chloride (TEBAC) in water, or even biocatalysts such as porcine pancreas lipase (B570770) (PPL), which can offer high selectivity for the E-isomer. researchgate.net

The Aldol condensation is another key C-C bond-forming reaction, involving the addition of an enol or enolate to a carbonyl compound. nih.gov Organocatalyzed asymmetric aldol reactions have been developed for the synthesis of 3-hydroxy-indolin-2-one derivatives with high enantioselectivity. nih.gov These reactions can utilize activated ketones, such as isatins (indoline-2,3-diones), as the electrophilic partner, reacting with a ketone that serves as the enolate precursor. nih.gov

| Reaction Type | Reactants | Catalyst | Product Type | Ref |

| Knoevenagel | Oxindole, Aromatic Aldehyde | Porcine Pancreas Lipase (PPL) | (E)-3-Alkylideneindolin-2-ones | researchgate.net |

| Knoevenagel | 2-methoxybenzaldehyde, Thiobarbituric acid | Piperidine | (Z)-Enone | wikipedia.org |

| Aldol | Isatin (B1672199), Ketone | Proline derivatives | 3-Hydroxy-indolin-2-one | nih.gov |

| Knoevenagel | 3-(5-formylindolin-1-yl)propyl benzoate, Nitroethane | Aqueous extract of A. concinna pods | Indoline (B122111) derivative | derpharmachemica.com |

Reactions Involving Oxindole Precursors and C3-Functionalization

Direct functionalization at the C3 position of a pre-formed oxindole ring is a highly efficient strategy for generating derivatives. This approach circumvents the need to construct the ring with the desired substituents already in place. A variety of methods have been developed for the enantioselective synthesis of C3-functionalized oxindoles, which are considered privileged structures in medicinal chemistry. rsc.orgchim.it

One prominent method is the direct oxidative alkylarylation of N-arylacrylamides. thieme-connect.com Using an oxidant like (diacetoxy)iodobenzene, a radical-initiated alkylation/cyclization process can generate a range of 3,3-disubstituted oxindoles in moderate to excellent yields. thieme-connect.com Another approach involves Friedel–Crafts reactions. For instance, the reaction of oxindolylideneindolenines with 2-naphthol, catalyzed by a quinine-derived thiourea, produces 3,3-disubstituted oxindoles containing a chiral quaternary carbon with high enantiomeric excess. rsc.org The development of efficient catalysts, including those based on rare earth metals, has significantly advanced the direct addition reactions to isatins or 3-substituted oxindoles. researchgate.netrsc.org

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry emphasizes efficiency, often through one-pot sequences and the use of versatile reagents that enable complex transformations.

One-Pot Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of highly substituted oxindoles. researchgate.net For example, a one-pot, three-component condensation of an isatin, 2-hydroxynaphthalene-1,4-dione, and a barbituric acid derivative in water can produce novel unsymmetrically 3,3-disubstituted oxindoles. researchgate.net

Copper-catalyzed multicomponent reactions have also been employed to build complex spiro-fused systems onto an indole core. nih.gov A four-component reaction of 2-methylindole, two equivalents of an aromatic aldehyde, and 1,3-dimethylbarbituric acid can generate tetrahydrospiro[carbazole-3,5'-pyrimidines]. nih.gov While not directly yielding this compound, these methodologies showcase the power of MCRs to rapidly assemble complex heterocyclic structures from simple indole precursors. nih.gov An N-ethyldiisopropylamine (DIPEA)-catalyzed multicomponent bicyclization reaction, involving a sequential Knoevenagel condensation and Michael addition, demonstrates the ability to form multiple bonds and stereocenters in a one-pot operation. acs.org

Vilsmeier-Haack Reaction Applications in Indolin-2-one Chemistry

The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org While the reaction on a standard indole typically results in formylation at the C3 position, its application to 3,3-disubstituted 3H-indoles (indolenines) leads to a different and highly useful outcome. researchgate.netpcbiochemres.com

When a 2,3,3-trimethylindolenine (B142774) is treated with the Vilsmeier reagent, formylation occurs at the C2-methyl group. researchgate.net Subsequent hydrolysis of the intermediate iminium salt yields an aminomethylene malonaldehyde. researchgate.net Specifically, the reaction of 5-chloro-2,3,3-trimethyl-3H-indole with the Vilsmeier reagent produces 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde. orientjchem.org This dialdehyde (B1249045) is a versatile intermediate that can be readily transformed into a wide range of derivatives. researchgate.netorientjchem.org For example, condensation of this malonaldehyde with various substituted anilines or 2-aminobenzoic acid under reflux in the presence of an acid catalyst yields a series of new indole Schiff base derivatives. orientjchem.orguomustansiriyah.edu.iq

| Reactant | Reagent | Product | Ref |

| 2,3,3-Trimethyl-3H-benzo[g]indole | Vilsmeier Reagent (DMF/POCl₃) | Benzo[g]indol-2-ylidene-malondialdehyde | orgchemres.org |

| 5-chloro-2,3,3-trimethyl-3H-indole | Vilsmeier Reagent (DMF/POCl₃) | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | orientjchem.org |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Phenyl amine | Indole Schiff base derivative | orientjchem.org |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 2-Aminobenzoic acid | 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | uomustansiriyah.edu.iq |

Dearomatization-Based Synthesis of Spirocyclic Indoleninyl Halides

The synthesis of spirocyclic indole derivatives often employs a dearomatization strategy, where the aromatic indole ring is temporarily disrupted to facilitate bond formation at the C2 and C3 positions. A key approach involves the dearomatization of 2-haloindole precursors to generate indoleninyl halides. acs.orgnih.gov These intermediates are highly versatile, reacting through mechanisms such as hydrolysis, nucleophilic substitution, and cross-coupling to yield a wide array of functionalized spirocyclic indole derivatives from a single common starting material. acs.orgnih.gov

This method fundamentally alters the reactivity of the indole core. The dearomative C3-spirocyclization on an indole substrate produces a spiroindoleninium intermediate, which features a highly electrophilic C2 position. chemrxiv.org This intermediate can then undergo a Wagner-Meerwein-like 1,2-migration, driven by the thermodynamic favorability of rearomatizing the indole ring, leading to diverse molecular scaffolds. chemrxiv.org Hypervalent iodine reagents are also instrumental in mediating dearomatizing spirocyclization, providing an efficient pathway to complex spirocyclic structures from aromatic precursors. mdpi.com This strategy has been successfully applied to substrates like urethanes and thiourethanes, which undergo spirocyclization in excellent yields. mdpi.com

The versatility of dearomatization is further demonstrated by the indolic Meerwein-Eschenmoser–Claisen rearrangement of 3-indolyl alcohols. acs.org This researchgate.netresearchgate.net sigmatropic rearrangement provides efficient access to 2,2-disubstituted indolines, installing a carbon fragment at the C2 position with high fidelity in chirality transfer from the starting alcohol. acs.org

Transition-Metal-Catalyzed Annulations and C-H Activation

Transition-metal catalysis has become a powerful tool for constructing the indolin-2-one scaffold through C-H activation and annulation reactions, offering high atom- and step-economy. nih.gov These methods often involve the direct functionalization of ubiquitous C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org

Palladium (Pd) catalysis is widely used for the synthesis of γ- and δ-lactams, including indolin-2-ones. acs.org For instance, Pd(OAc)₂ can catalyze the intramolecular C-H amination of N-methoxyhydroxamic acids to yield N-methoxy-indolin-2-ones, proceeding through a proposed six-membered palladacycle intermediate. acs.org Similarly, Pd-catalyzed reductive cyclization of o-nitrostyrenes in the presence of carbon monoxide (CO) can selectively produce indolin-2-ones. acs.org The selectivity of this reaction is highly dependent on the catalyst system; a PdCl₂/PPh₃ combination favors the formation of indolin-2-one, while a Pd(TFA)₂/BINAP system leads to 3,4-dihydroquinolin-2-one. acs.org

Rhodium (Rh) and Cobalt (Co) catalysts also enable efficient indole synthesis. Rh(III)-catalyzed [5+1] annulation via C-H activation has been demonstrated for the synthesis of complex heterocyclic systems. frontiersin.org Cobalt(III) catalysis has been used in the reaction of nitrones with alkynes to produce indolines, showcasing an alternative to rhodium-based systems that can suffer from poor regioselectivity with certain substrates. mdpi.com

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Indolin-2-one and Derivatives

| Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / CuCl₂ / AgOAc | N-methoxyhydroxamic acids | N-methoxy-indolin-2-ones | Intramolecular C-H amination | acs.org |

| PdCl₂ / PPh₃ / B(OH)₃ | o-nitrostyrene, CO | Indolin-2-one | Reductive cyclization with CO insertion | acs.org |

| CpCo(III) | Nitrones, Alkynes | 3,3-disubstituted indoline | Redox-neutral cyclization | mdpi.com |

Oxidative and Reductive Cyclization Strategies

Oxidative and reductive cyclizations are fundamental strategies for constructing the indolin-2-one ring system from acyclic precursors. These reactions involve the intramolecular formation of a new bond coupled with a change in the oxidation state of key atoms.

Oxidative cyclization often utilizes an external oxidant to facilitate ring closure. For example, a copper-catalyzed tandem cyclization of 2-(alkynylaryl)acetonitriles with amines can produce 3-hydroxyisoindolinone derivatives. bohrium.com A metal-free approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant for the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles. bohrium.com This method improves yields and expands the substrate scope compared to previous techniques. bohrium.com Radical cyclizations, often initiated by an oxidative event, are also prominent. The Fe²⁺-mediated cleavage of tert-butyl hydroperoxide (TBHP) can generate a radical that adds to an N-arylacrylamide, initiating a cyclization cascade to form oxindole compounds. beilstein-journals.org

Reductive cyclization typically involves the reduction of a functional group, such as a nitro group, which then participates in ring closure. A well-established method is the transition metal-catalyzed reductive cyclization of o-nitrostyrene, where the nitro group is reduced, enabling the formation of the indole skeleton. acs.org Another powerful technique is the base-assisted aldol reaction of ortho-nitroacetophenones followed by hydrocyanation, which triggers an unusual reductive cyclization to afford 2-(3-oxoindolin-2-yl)acetonitriles. bohrium.com

Rearrangement Pathways in Indolin-2-one Synthesis

Molecular rearrangements provide powerful and often elegant pathways to the indolin-2-one framework by reorganizing the carbon skeleton of a precursor molecule. Several classic and modern rearrangement reactions have been adapted for this purpose.

The Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, has been employed in the synthesis of indolin-2-ones. researchgate.net Starting from 2-(carboxymethyl)benzoic acid, a sequence involving conversion to an acyl azide, Curtius rearrangement to an isocyanate, and subsequent intramolecular cyclization yields the target indolin-2-one structure. researchgate.net

Sigmatropic rearrangements are also highly effective. A cascade synthesis involving a one-pot Meyer–Schuster rearrangement, anti-Michael addition, and intramolecular azacyclization has been developed to produce 3-pyrrolyl-indolin-2-ones from propargyl alcohols. acs.org More recently, a dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols has been reported as a robust method for accessing 2,2-disubstituted indolines. acs.org This researchgate.netresearchgate.net sigmatropic rearrangement proceeds with excellent yield and high chirality transfer. acs.org

Catalyst-controlled regiodivergent rearrangements of onium ylides derived from indole substrates offer another sophisticated route. nih.gov Depending on the catalyst used (e.g., rhodium vs. copper), oxonium ylides can selectively undergo either a nih.govresearchgate.net- or a acs.orgnih.gov-rearrangement, leading to different structural isomers from the same starting materials. nih.gov

Friedel-Crafts Alkylations for Substituted Indolin-2-ones

Friedel-Crafts alkylation is a classic carbon-carbon bond-forming reaction that has been widely adapted for the synthesis of substituted indolin-2-ones. This acid-catalyzed reaction typically involves the alkylation of an aromatic ring, but in this context, it is used to construct the heterocyclic ring or to substitute it.

A direct acid-catalyzed intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides provides a concise route to 3-chloro(aryl)methyl-3-hydroxyindolin-2-ones. researchgate.net This one-pot process uses trifluoroacetic acid to promote the formation of a new C(sp²)–C(sp²) bond. researchgate.net Similarly, the reaction of β-nitrostyrenes with 1,3-cyclohexanedione, mediated by phosphoric acid, leads to the formation of 4-hydroxy-3-arylindolin-2-ones through a process involving a Michael addition and subsequent cyclization. acs.org

The catalytic asymmetric Friedel-Crafts reaction of indoles with various electrophiles is a powerful method for producing chiral indole derivatives. nih.gov Chiral phosphoric acids, for instance, can catalyze the enantioselective alkylation of indoles with acceptors like nitroalkenes or α,β-unsaturated ketones, affording products with high enantioselectivity. nih.gov Photochemically generated acids can also be used. Bromodiarylethenes, upon photo-irradiation, release an acid species that catalyzes the double Friedel-Crafts addition of indoles to isatins, yielding 3,3′-diarylindolin-2-ones. researchgate.net

Dimerization Processes of Indolin-2-one Related Structures

Dimerization reactions provide a direct route to more complex molecules containing multiple indolin-2-one or related motifs. These processes often involve an oxidative coupling mechanism.

An efficient protocol for the synthesis of C2-tetrasubstituted indolin-3-ones has been developed via a copper-catalyzed oxidative dimerization of 2-aryl indoles. rsc.orgrsc.org This reaction proceeds under mild conditions and involves the in situ oxidative de-aromatization of a 2-arylindole to a highly reactive indol-3-one (B1248957) intermediate. rsc.org This intermediate can then undergo either self-dimerization or a cross-addition with another indole molecule present in the reaction mixture. rsc.org This strategy generates a wide variety of C2-tetrasubstituted indolin-3-ones, which are structurally related to indolin-2-ones, in good to high yields. rsc.orgrsc.org The method is applicable to a range of substituted 2-arylindoles, demonstrating its utility in creating libraries of complex indole-derived structures. rsc.org

Decarboxylative Cyclization Approaches

Decarboxylative cyclization has emerged as a powerful and sustainable strategy for forming heterocyclic rings, including the indolin-2-one core. chemrxiv.org These reactions use carboxylic acids or their salts as stable and readily available precursors, which generate radical intermediates upon decarboxylation, leading to ring closure.

Photoredox catalysis is a key enabler for these transformations. A recently developed method uses a simple iron salt (FeCl₃) as a catalyst under visible light to promote the decarboxylative radical cyclization of carboxylate salts. acs.org This approach is notable for its mild, room-temperature conditions and excellent functional group tolerance, allowing for the synthesis of a variety of oxindole derivatives. acs.org Cerium-promoted decarboxylative annulation, proceeding via a photoinduced ligand-to-metal charge transfer (LMCT), also allows for the reaction of N-arylacrylamides with carboxylic acids to form quaternary oxindoles. rsc.org

Silver salts have also been shown to promote the decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids, efficiently producing N-arylpyrazoles, highlighting the utility of decarboxylative strategies in broader heterocycle synthesis. researchgate.net Palladium-catalyzed cascade reactions can also incorporate a decarboxylation step. For example, the cyclization of alkene-tethered aryl halides with o-bromobenzoic acids proceeds through a sequence involving intramolecular carbopalladation, C–H activation, and decarboxylation to build fused indolo[2,1-a]isoquinolines. acs.org

Chemical Reactivity and Transformation Pathways of 5 Chloro 3,3 Dimethylindolin 2 One and Its Derivatives

Nucleophilic Substitution Reactions of Functionalized Indolin-2-ones

The indolin-2-one core is subject to various nucleophilic substitution reactions. While the chlorine atom on the benzene (B151609) ring can undergo nucleophilic aromatic substitution under certain conditions, a more common site for such reactions is at the C3 position, especially after functionalization. For instance, Morita-Baylis-Hillman (MBH) carbonates derived from isatins are excellent precursors for creating functionalized 3-substituted oxindole (B195798) derivatives. These carbonates readily react with a range of N- and P-containing nucleophiles, leading to diverse products with high diastereoselectivity through an allylic SN2' mechanism. beilstein-journals.org

The reactivity of the indole (B1671886) nucleus itself can be modulated. For example, 1-methoxyindole-3-carbaldehyde (B1618907) acts as a versatile electrophile, reacting with various nucleophiles regioselectively at the C2 position to yield 2-substituted indole-3-carbaldehydes. researchgate.net The reaction of 3-chloroindolenines with silver ions in methanol (B129727) has been shown to produce 3-methoxyindolenines in high yields. researchgate.net Furthermore, the alkylation of indole with an electrophile like 2-phenylbenzyl bromide proceeds via an SN2 mechanism after the formation of the indolyl anion.

Carbon-Carbon Bond Forming Reactions: Cross-Coupling Methodologies (e.g., Suzuki reactions)

Carbon-carbon bond formation is a cornerstone of organic synthesis, and the indolin-2-one scaffold is a willing participant in such transformations. alevelchemistry.co.ukvanderbilt.edu Cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in creating new C-C bonds at various positions of the indolin-2-one core.

A notable example is the tandem Heck/Suzuki–Miyaura coupling process, which has been successfully employed for the synthesis of (E)-3,3-(diaryl)oxindoles. beilstein-journals.org This highlights the utility of the indolin-2-one system in constructing complex molecular architectures. While direct Suzuki coupling on the C5-chloro position of 5-chloro-3,3-dimethylindolin-2-one is feasible, the broader literature on indolin-2-ones showcases a variety of C-C bond-forming reactions. For instance, iron-catalyzed cross-dehydrogenative coupling (CDC) of indolin-2-ones with active methylene (B1212753) compounds allows for direct carbon-carbon double bond formation, producing olefins with water as the only byproduct. rsc.org This reaction is performed under mild, ligand-free, and base-free conditions, often using air as the oxidant. rsc.org

The following table summarizes selected C-C bond-forming reactions involving indolin-2-one derivatives:

Table 1: Examples of Carbon-Carbon Bond Forming Reactions| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| Tandem Heck/Suzuki–Miyaura | Halogenated indolin-2-one, boronic acid | Palladium catalyst | (E)-3,3-(diaryl)oxindoles | beilstein-journals.org |

| Cross-dehydrogenative coupling | Indolin-2-one, active methylene compound | Iron catalyst, air | Olefins | rsc.org |

| Friedel–Crafts-type reaction | N-Ac indoles, arene nucleophile | FeCl3 | C2-arylated indolines | rsc.org |

Oxidation and Reduction Chemistry of the Indolin-2-one System

The indolin-2-one system can undergo both oxidation and reduction, leading to a variety of products. The carbonyl group at the C2 position and the adjacent C3 position are key sites for these transformations.

Oxidation: The indolin-2-one core can be oxidized using various oxidizing agents. For example, oxidation of 7-chloro-3,3-dimethylindolin-2-one (B2518646) with agents like potassium permanganate (B83412) or chromium trioxide can lead to the corresponding indole derivatives. evitachem.com Electrochemical methods have also been developed for the oxidation of indoles. For instance, an electrochemical cobalt-catalyzed C-H or N-H oxidation provides a facile route to substituted oxindoles. rsc.org The oxidation of 3-(2,2-difluoro-2-(phenylthio)ethyl)-1,3-dimethylindolin-2-one with m-CPBA yields the corresponding sulfone. acs.org

Reduction: The reduction of the lactam carbonyl in the indolin-2-one ring to an amine is a common transformation. Sodium bis(2-methoxyethoxy)aluminum hydride has proven to be an effective reagent for the reduction of 3,3-disubstituted indolin-2-ones to the corresponding indolines, with yields often in the 80-99% range. tandfonline.com This method is advantageous as it is less pyrophoric than other aluminum hydride reagents and allows for easy product isolation. tandfonline.com In contrast, catalytic hydrogenation and sodium borohydride-based systems have been found to be less effective for this transformation. tandfonline.com

The table below provides an overview of oxidation and reduction reactions of the indolin-2-one system.

Table 2: Oxidation and Reduction Reactions of Indolin-2-ones| Reaction Type | Substrate | Reagents | Product | Ref |

|---|---|---|---|---|

| Reduction | 3,3-disubstituted indolin-2-ones | Sodium bis(2-methoxyethoxy)aluminum hydride | Indolines | tandfonline.com |

| Oxidation | 7-Chloro-3,3-dimethylindolin-2-one | Potassium permanganate, chromium trioxide | Indole derivatives | evitachem.com |

| Oxidation | 3-(2,2-Difluoro-2-(phenylthio)ethyl)-1,3-dimethylindolin-2-one | m-CPBA | 3-(2,2-Difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one | acs.org |

Condensation Reactions, including Schiff Base Formation

The carbonyl group at the C3 position of isatins (indoline-2,3-diones), which are oxidized derivatives of indolin-2-ones, is highly reactive towards condensation reactions. This reactivity is extensively utilized in the synthesis of Schiff bases. Schiff bases are formed through the condensation of a primary amine with a carbonyl compound. jmchemsci.comorientjchem.org

For instance, 5-fluoroindolin-2-one can be converted to an intermediate imine, which then undergoes condensation with various alkyl and aryl ketones to form a series of Schiff base analogues. nih.gov Similarly, isatin (B1672199) and its derivatives can react with diamines, such as o-phenylenediamine, 4-nitro-o-phenylenediamine, and 4-chloro-o-phenylenediamine, to yield Schiff base ligands. scientific.net The formation of the Schiff base is typically confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum. bjbs.com.br

A recent study detailed the synthesis of a new indole Schiff base derivative, 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid, via the condensation of malonaldehyde with 2-aminobenzoic acid in the presence of an acidic catalyst. uomustansiriyah.edu.iquomustansiriyah.edu.iq This highlights the ability of the activated C2-ylidene position in a this compound derivative to participate in condensation reactions.

Cycloaddition and Other Annulation Reactions

The indolin-2-one scaffold serves as a valuable building block in cycloaddition and annulation reactions to construct more complex heterocyclic systems. These reactions often involve the formation of new rings fused to the indolin-2-one core.

A palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines with carbon monoxide provides a selective route to 3-(halomethylene)indolin-2-ones. acs.orgnih.gov This reaction proceeds in moderate to good yields and demonstrates the utility of transition metal catalysis in constructing functionalized indolin-2-one frameworks. acs.orgnih.gov Another example is the rhodium(II)-catalyzed annulation of 3-benzylidene-indolin-2-ones with α-imino carbenes, which leads to the formation of pyrroloindole derivatives in moderate to excellent yields. rsc.org

Furthermore, a transition-metal-free, base-promoted annulation/ring-cleavage/ring-reconstruction cascade reaction has been developed. rsc.org This process uses indolin-2-ones as a recursive enolate anion source and allows for the thermal-induced α-arylation of oxindoles, leading to tetracyclic cyclopenta[b]indoles. rsc.org

Ring Transformations and Skeletal Rearrangements

The indolin-2-one skeleton can undergo fascinating ring transformations and skeletal rearrangements, leading to the formation of different heterocyclic systems. These reactions often proceed through unique mechanisms and provide access to novel molecular architectures.

An unprecedented skeletal rearrangement of 3-(tert-butylperoxy)indolin-2-one has been achieved using a tin catalyst, which selectively affords fluorophoric (Z)-2-arylidene and alkylidene-2H-benzo[b] rsc.orgtandfonline.comoxazin-3(4H)-one derivatives in good to excellent yields. nih.gov In contrast, using FeCl3 as the catalyst with the same starting material leads to a Hock fragmentation product via C-C bond cleavage. nih.gov

Skeletal rearrangements have also been observed in the conversion of polyisoindigo to poly[3,3'-(ethane-1,2-diylidene)bis(indolin-2-one)] through a process of cleavage, insertion, and deletion. researchgate.net Additionally, a photocatalytic denitrogenation of 3-ylideneoxindoles using TMSN3 as an aminating agent leads to a skeletal rearrangement, providing access to C-3 aminoquinolin-2(1H)-ones. rsc.org This method overcomes the limitations of traditional amination methods. rsc.org

Alkenylation and Alkynylation at the C3 Position

The C3 position of the indolin-2-one ring is a focal point for alkenylation and alkynylation reactions, introducing valuable unsaturated moieties into the molecule. These reactions are often catalyzed by transition metals, particularly palladium.

Alkenylation: A widely used method for the alkenylation of indolin-2-ones is the aldol (B89426) condensation of isatins with compounds containing an active methylene group, as well as the Wittig reaction. beilstein-journals.org More recently, direct alkenylation methods have been developed. Palladium-catalyzed intermolecular direct C3 alkenylation of indoles using oxygen as the oxidant has been shown to be highly regio- and stereoselective, exclusively yielding E-isomers. acs.org Another approach involves a base-induced direct one-pot alkenylation of indolin-2-ones using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. beilstein-journals.org The choice of base, such as NaH in THF, is crucial for the success of this reaction. beilstein-journals.org

Alkynylation: Directing-group-mediated C-H alkynylation at the C3 position of indolin-2-ones has been achieved using a Pd(II) catalyst. sci-hub.st This method allows for the direct introduction of an alkynyl group at this position, which is otherwise challenging due to the inherent nucleophilicity of the C3 position. The use of a directing group is essential to control the regioselectivity of the reaction.

The following table presents examples of alkenylation and alkynylation reactions at the C3 position of indolin-2-ones.

Table 3: Alkenylation and Alkynylation at the C3 Position| Reaction Type | Substrate | Reagents/Catalyst | Product | Ref |

|---|---|---|---|---|

| Direct Alkenylation | Indole | Alkene, Pd catalyst, O2 | C3-alkenylated indole (E-isomer) | acs.org |

| Direct Alkenylation | Indolin-2-one | 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile, NaH | 3-Alkenylindolin-2-one | beilstein-journals.org |

Hydrolytic Cleavages and Derivatizations

The chemical behavior of this compound is characterized by the reactivity of its core oxindole structure, particularly the lactam (cyclic amide) bond and the activated C3 position. These sites allow for a range of hydrolytic cleavages and derivatization reactions, enabling the synthesis of diverse molecular architectures.

Hydrolytic Cleavage:

The γ-lactam ring within the indolin-2-one system is susceptible to hydrolysis, a reaction that proceeds via the cleavage of the amide bond (C2-N1). The mechanism of hydrolysis for the parent compound, isatin, and its derivatives has been studied, providing insight into the behavior of this compound. The reaction is pH-dependent and can be catalyzed by hydroxide (B78521) ions, hydronium ions, or water. rsc.orgresearchgate.net

Derivatizations:

The this compound scaffold serves as a valuable precursor for a variety of derivatives, primarily through reactions involving the C3 position and the exocyclic methylene group in its activated forms.

A key intermediate for many derivatizations is 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde. This compound is synthesized from 5-chloro-2,3,3-trimethylindolenine through the action of a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). researchgate.net The resulting dialdehyde (B1249045) is a versatile building block for creating more complex heterocyclic systems.

Schiff Base Formation: A prominent derivatization pathway for 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde is its condensation reaction with substituted anilines to form indole Schiff bases. orientjchem.org This reaction typically involves refluxing the malonaldehyde derivative with the chosen aniline (B41778) in ethanol, often with a catalytic amount of glacial acetic acid. orientjchem.orguomustansiriyah.edu.iq This method allows for the introduction of a wide range of substituents, leading to new compounds with potential biological activities. uomustansiriyah.edu.iq

Table 1: Synthesis of Indole Schiff Base Derivatives

| Starting Aniline | Reaction Conditions | Resulting Product | Reference |

|---|---|---|---|

| Aniline | Reflux in ethanol, 5h | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-phenylimino-propionaldehyde | orientjchem.org |

| 4-Bromoaniline | Reflux in ethanol, 5h | 3-(4-Bromo-phenylimino)-2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-propionaldehyde | orientjchem.org |

| 2,4-Dimethylaniline | Reflux in ethanol, 5h | 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(2,4-dimethyl-phenylimino)-propionaldehyde | orientjchem.org |

| 2-Aminobenzoic acid | Reflux in methanol, acidic | 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | uomustansiriyah.edu.iq |

Friedel-Crafts Alkylation: The C3 position of the oxindole ring can be functionalized to create an all-carbon quaternary center through Friedel-Crafts alkylation. In a developed methodology, 3-hydroxy-2-oxindole derivatives, such as 5-chloro-3-hydroxy-1,3-dimethylindolin-2-one, react with electron-rich aromatic compounds in the presence of a Lewis acid catalyst like indium(III) triflate or bismuth(III) triflate. researchgate.net The reaction is believed to proceed through a 2H-indol-2-one intermediate, which is then attacked by the aromatic nucleophile to yield the 3-aryl-3-methyloxindole derivative. researchgate.net

Table 2: Friedel-Crafts Alkylation with 5-Chloro-3-hydroxy-1,3-dimethylindolin-2-one

| Aromatic Nucleophile | Catalyst | Yield | Product | Reference |

|---|

Further derivatizations include the synthesis of complex cyanine (B1664457) dyes, where the indoline (B122111) nitrogen is quaternized and elaborated into longer chains for use as fluorescent probes. acs.orgnih.gov Additionally, oxidative alkylarylation of related N-arylacrylamides provides another route to C3-substituted oxindoles, including 5-chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one, which was synthesized with an 89% yield. thieme-connect.comthieme-connect.com

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Chloro 3,3 Dimethylindolin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectra of 5-Chloro-3,3-dimethylindolin-2-one derivatives provide characteristic signals that confirm the presence of the core structure and its substituents. The aromatic protons on the chloro-substituted benzene (B151609) ring typically appear as multiplets or distinct doublets and doublet of doublets in the downfield region, generally between δ 7.67 and 6.51 ppm. rsc.orgrdd.edu.iq The chemical shifts and coupling constants of these protons are influenced by the substitution pattern on the indolinone ring.

The gem-dimethyl groups at the C3 position exhibit a sharp singlet, or two distinct singlets if diastereotopic, in the upfield region of the spectrum, a hallmark of this scaffold. For instance, in 1,3,3-trimethylindolin-2-one, these methyl groups appear as a singlet at 1.37 ppm. mdpi.com The protons of substituents at the N1 position and C3 position show signals with chemical shifts and multiplicities that are diagnostic of their structure. For example, a methyl group on the nitrogen (N-CH₃) typically resonates as a singlet around δ 3.2 ppm. mdpi.comrsc.org

Specific chemical shifts for various derivatives are detailed in the interactive table below.

Interactive ¹H NMR Data Table for this compound Derivatives

| Compound | Solvent | Key ¹H NMR Signals (δ, ppm) and Multiplicities | Reference |

| 5-Chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | CDCl₃ | 7.29–7.19 (m, 1H), 7.14 (d, J=4.0 Hz, 1H), 6.83–6.69 (m, 1H), 3.21 (d, J=5.9 Hz, 3H), 1.50 (d, J=6.3 Hz, 3H), 1.31 (d, J=5.9 Hz, 4H) | thieme-connect.comthieme-connect.com |

| 3-Benzyl-5-chloro-1,3-dimethylindolin-2-one | CDCl₃ | 7.15 (dd, J=8.2, 1.6 Hz, 1H), 7.09 (t, J=7.6 Hz, 4H), 6.88-6.82 (m, 2H), 6.52 (d, J=8.2 Hz, 1H), 2.96 (s, 3H), 1.47 (s, 3H) | rsc.org |

| 5-Chloro-1,3-dimethyl-3-phenethylindolin-2-one | CDCl₃ | 7.24 (s, 1H), 7.23-7.15 (m, 3H), 7.12 (t, J=7.1 Hz, 1H), 7.01 (d, J=7.5 Hz, 2H), 6.76 (d, J=8.2 Hz, 1H), 3.17 (s, 3H), 1.37 (s, 3H) | rsc.org |

| 5-Chloro-1,3-dimethyl-3-pentylindolin-2-one | CDCl₃ | 7.23 (d, J=8.2 Hz, 1H), 7.13 (s, 1H), 6.75 (d, J=8.2 Hz, 1H), 3.19 (s, 3H), 1.33 (s, 3H) | rsc.org |

| 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | DMSO-d₆ | 13.15 (s, 1H, OH acid), 9.80 (s, 1H, HCO), 7.69 (1H, HCN), 7.65-6.36 (m, 7H, Ar-H), 1.65 (s, 6H, CH₃) | uomustansiriyah.edu.iq |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(2-hydroxy-phenylimino)-propionaldehyde | DMSO-d₆ | 14.01 (d, J=12.82Hz, 1H, NH), 10.46 (s, 1H, OH), 9.41 (s, 1H, CHO), 8.66 (d, J=12.82 Hz, 1H, CH=N), 7.67(d, 1H, Ar-H), 1.60(s, 6H, 2xCH₃) | rdd.edu.iq |

| 5-Chloro-3-(((1-methyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one | DMSO-d₆ | 8.99 (s, 1H, H-2 indole), 8.63 (s, 1H, Ar-H), 8.23–8.28 (m, 2H, -CH=N- and Ar-H), 6.88 (d, 1H, Ar-H, J=8.0 Hz), 3.92 (s, 3H, CH₃) | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and APT ¹³C NMR

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbonyl carbon (C=O) of the indolinone ring is particularly diagnostic, appearing far downfield, typically in the range of δ 175-183 ppm. mdpi.comrsc.orgorientjchem.org The quaternary carbon at the C3 position (the spiro carbon) is also a key marker, often observed around δ 44-57 ppm. rsc.orgmdpi.comrsc.org

Aromatic carbons show a cluster of signals in the δ 108-145 ppm region. The carbon bearing the chlorine atom (C-Cl) and the carbon adjacent to the nitrogen atom are key signals for confirming the substitution pattern. rsc.orgthieme-connect.comthieme-connect.com Attached Proton Test (APT) or similar experiments are utilized to differentiate between quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, further solidifying the structural assignment. orientjchem.org For instance, in APT spectra, signals for quaternary carbons and deuterated solvents appear on the positive side, while CH and CH₃ signals are observed on the negative side. orientjchem.org

Interactive ¹³C NMR Data Table for this compound Derivatives

| Compound | Solvent | Key ¹³C NMR Signals (δ, ppm) | Reference |

| 5-Chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | CDCl₃ | 180.6, 141.7, 136.2, 127.8, 127.5, 123.2, 108.9, 48.1, 45.3 | thieme-connect.comthieme-connect.com |

| 3-Benzyl-5-chloro-1,3-dimethylindolin-2-one | CDCl₃ | 179.4, 141.7, 135.7, 134.8, 130.0, 127.6, 127.5, 126.6, 123.8, 108.6, 50.2, 44.5 | rsc.org |

| 5-Chloro-1,3-dimethyl-3-phenethylindolin-2-one | CDCl₃ | 179.7, 142.0, 140.9, 135.5, 128.2, 128.0, 127.8, 126.0, 123.1, 108.9, 48.6, 40.0 | rsc.org |

| 5-Chloro-1,3-dimethyl-3-pentylindolin-2-one | CDCl₃ | 180.3, 141.9, 136.1, 127.8, 127.5, 123.0, 108.7, 48.8, 38.4 | rsc.org |

| 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | DMSO-d₆ | 177.77 (Ar-N=C), 142.94 (CH=N), 139.50-115.18 (Ar-CH), 109.60 (O=C=C), 51.25 (C(CH₃)₂), 23.85 (2x CH₃) | uomustansiriyah.edu.iq |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(2,4-dimethyl-phenylimino)-propionaldehyde | DMSO-d₆ | 187.81 (C=O), 155.71 (CH=N), 149.45-115.09 (Ar-C), 108.01 (O=C-C=C), 54.23 (C(CH₃)₂), 21.26 (2x CH₃) | orientjchem.org |

| 5-Chloro-3-(((1-methyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one | DMSO-d₆ | 165.58 (C=O), 163.23, 148.78, 143.29, 140.96, 138.79, 132.40, 127.59, 126.08, 125.31, 124.19, 122.65, 121.70, 118.75, 112.51, 111.86, 111.68, 33.87 (CH₃) | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound and its derivatives, the most prominent absorption band is that of the lactam carbonyl (C=O) group. This strong band typically appears in the region of 1700-1773 cm⁻¹. rsc.orgrdd.edu.iq The exact frequency can be influenced by the electronic effects of substituents on the aromatic ring and the nitrogen atom.

Other important vibrations include the N-H stretch (if the nitrogen is unsubstituted) around 3171-3414 cm⁻¹, C-H stretching vibrations of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C aromatic stretching vibrations (around 1600-1628 cm⁻¹), and the C-Cl stretch, which is typically found in the fingerprint region (around 820 cm⁻¹). rdd.edu.iqresearchgate.net The presence or absence of these characteristic bands provides crucial evidence for the proposed structure.

Interactive IR Data Table for this compound Derivatives

| Compound | Key IR Absorption Bands (ν, cm⁻¹) | Functional Group | Reference |

| 3-Benzyl-5-chloro-1,3-dimethylindolin-2-one | 1715 | C=O (Lactam) | rsc.org |

| 5-Chloro-1,3-dimethyl-3-phenethylindolin-2-one | 1716 | C=O (Lactam) | rsc.org |

| 5-Chloro-1,3-dimethyl-3-pentylindolin-2-one | 1716 | C=O (Lactam) | rsc.org |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-3-(2-hydroxy-phenylimino)-propionaldehyde | 3171, 1773, 1652 | N-H, C=O, C=N | rdd.edu.iq |

| 5-Chloro-3-(((1-methyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one | 3414, 1708 | N-H, C=O | nih.gov |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | 2968, 1681, 1628, 820 | C-H (aliphatic), C=O (aldehyde), C=C, C-Cl | researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, serving as a final confirmation of its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the analysis of this compound derivatives, ESI-MS spectra typically show a prominent protonated molecular ion peak, [M+H]⁺. thieme-connect.comthieme-connect.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is often observable for the molecular ion peak and its fragments, providing definitive evidence for the presence of a chlorine atom in the molecule. Sodium adducts, [M+Na]⁺, are also commonly observed. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. thieme-connect.comthieme-connect.com For derivatives of this compound, HRMS is used to confirm the calculated molecular formula by comparing the theoretical mass with the experimentally determined mass of the [M+H]⁺ or [M+Na]⁺ ion. A close correlation between the calculated and found values provides unequivocal proof of the compound's elemental composition. thieme-connect.comthieme-connect.comuomustansiriyah.edu.iq

Interactive Mass Spectrometry Data Table for this compound Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Ion | Reference |

| 5-Chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | HRMS (ESI) | 292.1463 | 292.1458 | [M+H]⁺ | thieme-connect.comthieme-connect.com |

| 5-Chloro-1,3-dimethyl-3-phenethylindolin-2-one | HRMS (ESI) | 300.1150 | 300.1146 | [M+H]⁺ | rsc.org |

| 5-Chloro-1,3-dimethyl-3-pentylindolin-2-one | HRMS (ESI) | 266.1306 | 266.1301 | [M+H]⁺ | rsc.org |

| 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | Not Specified | Not Specified | Not Specified | Not Specified | uomustansiriyah.edu.iq |

| 5-Chloro-3-(5-chloro-1-methylindolin-2-yl)-1-methyl-1H-indole | HRMS (ESI) | 331.0763 | 331.0752 | [M+H]⁺ | sioc-journal.cn |

| 5-chloro-1-methylisatin | HRMS (ESI) | 217.9979 | 217.9982 | [M+Na]⁺ | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the characterization of this compound and its derivatives. This method is instrumental in verifying the molecular weight of synthesized compounds and assessing the purity of reaction mixtures. In typical analyses, LC-MS is performed using a C18 column, a common choice for reversed-phase chromatography, with a gradient elution system. doi.org

A common mobile phase consists of a mixture of water and acetonitrile (B52724) (CH3CN), with a small percentage of formic acid (0.1%) added to facilitate the ionization of the target molecules. doi.org The gradient typically runs from a low to a high concentration of acetonitrile over several minutes, allowing for the separation of compounds with varying polarities. doi.org For instance, a gradient from 5% to 95% CH3CN in water can be employed. doi.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization technique for this class of compounds, often in positive ion mode, to generate protonated molecules [M+H]+. doi.org The mass analyzer, such as a quadrupole, then separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the analyte. For this compound, the expected molecular weight is approximately 195.65 g/mol . biosynth.com LC-MS is also invaluable for monitoring the progress of reactions, where the disappearance of starting materials and the appearance of product peaks can be tracked over time. sciengine.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of structure and stereochemistry for derivatives of this compound. nih.govbeilstein-journals.orgsioc-journal.cn This technique has been successfully applied to determine the crystal structure of closely related compounds, such as 5-chloro-3,3-dimethylindoline (B2406418) hydrochloride.

In a representative analysis of a derivative, single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

For example, the crystal structure of 5-chloro-3,3-dimethylindoline hydrochloride was determined to have a monoclinic crystal system with the space group C2/c. The unit cell parameters were found to be a = 18.179(11) Å, b = 7.317(5) Å, c = 24.125(15) Å, and β = 110.155(10)°, with a unit cell volume of 3012(3) ų. Such data provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's packing in the solid state. In the case of the hydrochloride salt, hydrogen bonds between the protonated indoline (B122111) nitrogen and the chloride ion, as well as between a co-crystallized methanol (B129727) solvent molecule and the chloride ion, were identified as key stabilizing interactions. The indoline ring system itself was observed to be nearly planar.

The data obtained from X-ray crystallography is often presented in a standardized format, as shown in the table below for a representative indoline derivative.

Table 1: Crystallographic Data for 5-Chloro-3,3-dimethylindoline Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.179(11) |

| b (Å) | 7.317(5) |

| c (Å) | 24.125(15) |

| β (°) | 110.155(10) |

Data sourced from a study on 5-chloro-3,3-dimethylindoline hydrochloride.

Complementary Analytical and Chromatographic Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative analysis of this compound and its derivatives. publish.csiro.auuomustansiriyah.edu.iqorientjchem.org Its primary applications in this context are the real-time monitoring of reaction progress and the preliminary assessment of product purity. sciengine.comrsc.orgrsc.orgd-nb.info

In practice, a small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. orientjchem.orgrsc.org The plate is then placed in a developing chamber containing a suitable eluent, often a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate. rsc.org The choice of solvent system is optimized to achieve good separation between the starting materials, intermediates, and the final product. As the solvent front moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase.

After development, the separated spots are visualized, commonly under UV light or by staining with an appropriate reagent like phosphomolybdic acid. rsc.org By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be easily tracked. nih.govmdpi.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. rsc.org Furthermore, the presence of a single spot for the purified product suggests a high degree of purity. orientjchem.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to characterize the thermal stability of materials. For derivatives of this compound, TGA provides valuable information about their decomposition temperatures and thermal behavior under a controlled atmosphere, which is often nitrogen. ias.ac.in

During a TGA experiment, the mass of a sample is continuously monitored as the temperature is increased at a constant rate. ias.ac.in The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs, for example, 5% or 10%. ias.ac.in

Studies on related indole (B1671886) derivatives have shown that these compounds can exhibit good thermal stability. ias.ac.in For instance, the thermal decomposition temperatures for a series of pyridopyrazino[2,3-b]indole derivatives, corresponding to a 5% weight loss, were found to be in the range of 168 °C to 306 °C. ias.ac.in This indicates that the core indole structure can be thermally stable, a property that can be influenced by the nature of its substituents. TGA is also useful for identifying the presence of residual solvents or water in a sample, which would be indicated by weight loss at lower temperatures. The analysis of a Cu-isatin Schiff base-γ-Fe2O3 nanocomposite by TGA also highlights the utility of this technique in characterizing the thermal properties of more complex materials derived from isatin (B1672199). researchgate.net

Electrochemical Characterization through Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of electroactive species, including derivatives of this compound. researchgate.netnih.gov This method provides insights into the oxidation and reduction potentials of a compound and the reversibility of its electron transfer processes. sciepub.com

In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set potential limits, and the resulting current is measured. For isatin derivatives, a glassy carbon electrode is often used as the working electrode, with a reference electrode such as Ag/AgCl and a platinum wire as the counter electrode. researchgate.netnih.gov

The electrochemical behavior of isatin and its derivatives is generally characterized by an irreversible, pH-dependent oxidation process. researchgate.net The oxidation mechanism for many isatin derivatives involves two consecutive irreversible charge transfer reactions. researchgate.net The reduction of isatin is also typically an irreversible and pH-dependent process. researchgate.net

The electrochemical properties are sensitive to the nature and position of substituents on the isatin ring. For instance, studies on 5-substituted isatin derivatives have shown that the electrochemical potential is influenced by the electron-donating or electron-withdrawing nature of the substituent. uokerbala.edu.iq In the case of 5-chloro-isatin (5-Cl-Is), a related compound, the electrochemical potential in its anion form has been reported. uokerbala.edu.iq The table below summarizes the electrochemical potential for the anion form of 5-chloro-isatin and related compounds.

Table 2: Electrochemical Potential of Anion Forms of 5-Substituted Isatin Derivatives

| Compound | Electrochemical Potential (μ in eV) |

|---|---|

| Isatin (Is) | 2.16 |

| 5-Cl-Is | 1.73 |

| 5-F-Is | 1.92 |

| 5-CH3-Is | 2.14 |

Data sourced from a computational study on the electronic properties of isatin derivatives. uokerbala.edu.iq

This data illustrates that the chloro-substituent at the 5-position lowers the electrochemical potential compared to the unsubstituted isatin. Such information is valuable for understanding the electronic properties of these molecules and can be correlated with their reactivity and potential applications in areas such as sensor development or materials science. electrochemsci.org

Synthetic Utility and Chemical Applications of the 5 Chloro 3,3 Dimethylindolin 2 One Scaffold

Role as a Privileged Chemical Scaffold in Heterocyclic Synthesis

The indolin-2-one ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. The inclusion of a chloro substituent at the 5-position and gem-dimethyl groups at the 3-position, as seen in 5-chloro-3,3-dimethylindolin-2-one, modulates the electronic and steric properties of the scaffold, influencing its reactivity and biological activity. This scaffold serves as a versatile building block for the synthesis of a diverse range of heterocyclic compounds.

One common synthetic transformation involves the condensation of the active methylene (B1212753) group at the C3 position (after activation) or the carbonyl group of the corresponding isatin (B1672199) precursor with various nucleophiles. For instance, the reaction of 2-(5-chloro-3,3-dimethylindolin-2-ylidene)malonaldehyde, derived from this compound, with aminopyrazoles leads to the formation of novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net This reaction proceeds via a cyclocondensation mechanism, highlighting the utility of the scaffold in constructing fused heterocyclic systems. mdpi.com

Another example is the synthesis of indole (B1671886) Schiff base derivatives. The condensation of 2-(5-chloro-3,3-dimethylindolin-2-ylidene)-malonaldehyde with various substituted anilines or aminobenzoic acid yields new Schiff base compounds. nih.govresearchgate.netuomustansiriyah.edu.iq These reactions demonstrate the scaffold's capacity to be readily functionalized to produce compounds with extended conjugation and potential biological activities. nih.govuomustansiriyah.edu.iq

The following table summarizes representative examples of heterocycles synthesized from the this compound scaffold.

| Starting Material Precursor | Reagent | Product | Reference |

| 2-(5-chloro-3,3-dimethylindolin-2-ylidene)malonaldehyde | 5-Amino-3-methyl-1-phenylpyrazole | 5-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.comresearchgate.net |

| 2-(5-chloro-3,3-dimethylindolin-2-ylidene)malonaldehyde | 2-Aminobenzoic acid | 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid | nih.govuomustansiriyah.edu.iq |

| 5-Chloro-1-methylindoline-2,3-dione | Diazo(nitro)acetanilides | (E)-5-chloro-1,1'-dimethyl-[3,3'-biindolinylidene]-2,2'-dione | mdpi.com |

Precursor in the Construction of Complex Polycyclic Architectures

The this compound scaffold is an excellent starting point for the synthesis of complex polycyclic and spirocyclic architectures. The reactivity of the C3 position and the lactam ring allows for the annulation of additional rings, leading to three-dimensional structures of interest in drug discovery.

A notable application is in the synthesis of spiro-oxindoles. These compounds, where a second ring system is attached through a common carbon atom (the spiro center, C3), are prevalent in natural products and possess significant biological activities. For example, a highly stereoselective synthesis of spiro-decalin oxindoles has been achieved through a sequential organocatalytic Michael-domino Michael/aldol (B89426) reaction. In this sequence, a derivative of this compound, (E)-2-(1-benzyl-5-chloro-2-oxoindolin-3-ylidene)malononitrile, reacts with a cyclohexanone-derived enamine to construct a complex polycyclic system with five contiguous stereogenic centers. nih.gov

Furthermore, the condensation of 5-chloro-isatin (the oxidized form of this compound) with cyclopentane-1,3-dione in the presence of an arylamine leads to the formation of novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org This three-component reaction highlights the ability of the scaffold to participate in cascade reactions that rapidly build molecular complexity.

The table below presents examples of polycyclic compounds synthesized from precursors related to this compound.

| Precursor | Reagents | Product Architecture | Reference |

| (E)-2-(1-Benzyl-5-chloro-2-oxoindolin-3-ylidene)malononitrile | Cyclohexanone, Pyrrolidine, DBU | Spiro-decalin oxindole (B195798) | nih.gov |

| 5-Chloro-isatin | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| 5-Chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione | Fluconazole | Spirocyclic piperazine (B1678402) derivative | uomustansiriyah.edu.iq |

Development of Diversified Chemical Libraries through Scaffold Modification

The this compound scaffold is amenable to various chemical modifications, making it a valuable template for the generation of diversified chemical libraries for high-throughput screening. The primary sites for modification are the nitrogen atom (N1) of the lactam and the C3 position.

Alkylation or arylation at the N1 position is a common strategy to introduce diversity. For example, N-alkylation of the corresponding 5-chloro-isatin with various alkyl halides, followed by further reactions, has been used to synthesize libraries of cyanine (B1664457) dyes. acs.org These modifications can significantly impact the physicochemical properties and biological activities of the resulting compounds.

Functionalization at the C3 position offers another avenue for diversification. The introduction of different substituents at this position can be achieved through various reactions, including alkylation, arylation, and condensation. For instance, a rhodium-catalyzed intramolecular arylation has been employed to synthesize a range of 3,3-disubstituted oxindoles, including those with a 5-chloro substituent. scholaris.ca This method allows for the creation of a quaternary stereocenter at the C3 position, adding to the structural diversity of the library.

The synthesis of libraries of symmetric and asymmetric trimethine cyanine dyes based on the 3,3-dimethylindolenine scaffold, including 5-chloro substituted analogs, further illustrates the utility of this scaffold in generating diverse chemical entities. acs.org These libraries have been instrumental in exploring structure-activity relationships for various biological targets.

The following table showcases the diversification of the this compound scaffold.

| Modification Site | Reaction Type | Resulting Compound Class | Reference |

| N1 | N-Alkylation | Symmetric and Asymmetric Trimethine Cyanine Dyes | acs.org |

| C3 | Rhodium-catalyzed Intramolecular Arylation | 3,3-Disubstituted Oxindoles | scholaris.ca |

| C3 | Condensation with Vilsmeier reagent | 2-(5-Chloro-3,3-dimethylindolin-2-ylidene)malonaldehyde | researchgate.net |

Integration into Multi-component Reaction Schemes for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step, thereby enhancing molecular diversity. The isatin precursor of this compound is a particularly effective substrate in various MCRs.

The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs where isatins can serve as the carbonyl component. mdpi.comresearchgate.net These reactions allow for the efficient assembly of multiple building blocks to generate highly functionalized oxindole derivatives. While specific examples detailing the use of this compound itself in these named MCRs are not prevalent in the searched literature, the general reactivity of the isatin scaffold suggests its high potential for such transformations. mdpi.com

A direct example of an MCR involving a related scaffold is the three-component reaction of 5-chloro-isatin, an arylamine, and cyclopentane-1,3-dione to synthesize spiro[dihydropyridine-oxindoles]. beilstein-journals.org This reaction demonstrates the ability of the 5-chloro-substituted isatin core to facilitate the formation of complex heterocyclic systems in a convergent and atom-economical manner. The development of such MCRs is crucial for the efficient generation of novel chemical entities for drug discovery and chemical biology.

The table below highlights the potential and demonstrated use of the scaffold in MCRs.

| MCR Type | Components | Product Type | Reference |

| Three-component reaction | 5-Chloro-isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | beilstein-journals.org |

| Ugi/Passerini type (potential) | Isatin derivative, Isocyanide, Amine, Carboxylic acid | Highly functionalized oxindoles | mdpi.comresearchgate.net |

Q & A

Q. What are the molecular structure and key physicochemical properties of 5-Chloro-3,3-dimethylindolin-2-one?

Answer: this compound (CAS: 74492-46-9) has the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its structure features a chlorinated indolin-2-one core with two methyl groups at the 3-position. Key physicochemical properties include:

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the indolinone core.

- Reactivity : The chlorine atom at the 5-position enables nucleophilic substitution reactions, while the ketone group allows for redox transformations .

- Thermal Stability : Stable under standard laboratory conditions but may decompose at temperatures >200°C.

Q. What are the common synthetic routes for this compound?

Answer: Two primary methods are employed:

- Diazotization-Bromination/Chlorination : Starting from 3,3-dimethylindolin-2-one, diazonium salt formation followed by halogenation (Cl₂ or Br₂) at the 5-position. This method minimizes side reactions and is scalable .

- Multi-Step Functionalization : For derivatives, nucleophilic substitution of 5-bromo analogs (e.g., using Cl⁻ sources like CuCl₂) under controlled conditions .

Optimization Tip : Use continuous flow reactors to enhance yield and purity in halogenation steps .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography : HPLC or GC-MS to assess purity (>95% for biological assays).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

II. Advanced Research Questions

Q. How can substitution reactions at the 5-chloro position be optimized for novel derivatives?

Answer:

- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling with aryl boronic acids.

- Solvent Effects : Use DMF or THF for polar intermediates; additives like K₂CO₃ improve reaction rates .

- Case Study : Schiff base derivatives synthesized via condensation with substituted anilines showed enhanced cytotoxicity (IC₅₀ = 1.59 µM against AMJ13 cancer cells) .

Q. How does the chloro substituent influence electronic properties compared to bromo/fluoro analogs?

Answer: The halogen’s electronegativity and polarizability dictate reactivity:

| Compound | Electron-Withdrawing Effect | Nucleophilic Substitution Rate |

|---|---|---|

| This compound | Moderate | Intermediate |

| 5-Bromo analog | Lower | Faster (due to larger atomic radius) |

| 5-Fluoro analog | High | Slow (strong C-F bond) |

Mechanistic Insight : Chlorine’s intermediate electronegativity balances reactivity and stability, making it ideal for medicinal chemistry applications .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

- Purity Verification : Ensure compounds are >95% pure (via HPLC) to exclude impurities affecting assays .

- Assay Standardization : Use consistent cell lines (e.g., AMJ13 vs. HeLa) and control for solvent effects (e.g., DMSO tolerance ≤0.1%) .

- Meta-Analysis : Cross-reference studies to identify variables (e.g., incubation time, dosage) causing discrepancies .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).

- Case Study : The indolinone core shows π-π stacking with tyrosine kinase active sites, while chlorine enhances hydrophobic interactions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification : Replace column chromatography with recrystallization for cost-effective scale-up.

- Byproduct Management : Monitor dimerization side products via LC-MS and adjust reaction stoichiometry .

- Regulatory Compliance : Adhere to GHS guidelines for handling chlorinated compounds (e.g., PPE, ventilation) .

III. Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen reaction conditions (temperature, solvent, catalyst) efficiently .

- Data Reporting : Follow Beilstein Journal guidelines for reproducibility: include NMR spectra, crystallographic data, and purity certificates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.